4-(4-Propylphenyl)aniline
Overview
Description
4-(4-Propylphenyl)aniline is an organic compound used in scientific research . It exhibits high complexity due to its intricate molecular structure. This compound finds applications in various scientific studies due to its versatile properties.
Synthesis Analysis
The synthesis of aniline-based compounds like 4-(4-Propylphenyl)aniline often involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . Brönsted acidic ionic liquid is used as a powerful catalyst in this process .Molecular Structure Analysis
Aniline-based compounds, including 4-(4-Propylphenyl)aniline, are characterized by an amine group attached to a benzene ring . The benzene ring in these compounds is aromatic, meaning it has a certain number of electrons interlocked into circular systems, thereby lowering the energy of the molecule .Chemical Reactions Analysis
Aniline-based compounds like 4-(4-Propylphenyl)aniline can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . They can also react with alkyl halides to produce secondary amines, tertiary amines, or quaternary ammonium salts .Scientific Research Applications
Another example is polypropylene (PP), which has been incorporated with nanomaterials like graphene, MXene, nano-clay, borophane, silver nanoparticles, etc., for advanced applications .
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Polyaniline (PANI) : This is a well-known conductive polymer that has received significant attention from researchers in the field of nanotechnology . It’s easily doped by different acids and dopants due to its easy synthesis and remarkable environmental stability . PANI has been used in the development of sensors, optoelectronic devices, and photonic devices .
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Aniline Compounds : Aniline compounds are precursors for many high-value chemical products . They are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . For instance, aniline groups were present in three of the top ten highest-grossing global pharmaceuticals in 2019 . Aniline compounds are also precursors for one of the two monomers needed to produce polyurethane materials, which are used to make a wide range of products .
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Polyaniline (PANI) Hydrogels : These have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties . They have been used in the field of drug delivery, biomedical devices, tissue engineering, storage devices, sensors, photocatalysis, and adsorption . For instance, PPy wrapped graphene hydrogel via in situ electrochemical co-deposition showed super-capacitive properties and high specific capacitance of 640.8 F g −1 at 1 A g −1, showing its potential application for the flexible thin film supercapacitors .
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Aniline Synthesis : Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Aniline groups were present in three of the top ten highest-grossing global pharmaceuticals in 2019 . Aniline compounds are also precursors for one of the two monomers needed to produce polyurethane materials, which in turn are used to make everything from stretchy fabrics and compressible foams to the wheels of skateboards and rollercoasters .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-propylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11H,2-3,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHOIPHYTXGJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573479 | |
Record name | 4'-Propyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Propylphenyl)aniline | |
CAS RN |
60040-12-2 | |
Record name | 4'-Propyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-propylphenyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.